tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate and related compounds have been synthesized and characterized for potential biological applications. For instance, Bhat et al. (2019) explored the synthesis and characterization of (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and related compounds as possible Mcl-1 antagonists, indicating their potential use in targeting specific enzymes (Bhat et al., 2019).
Applications in Organic Synthesis
- The compound has been utilized in various organic synthesis processes. Xie et al. (2019) reported the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates like tert-butyl carbazate, demonstrating its utility in synthesizing bioactive natural products and synthetic drugs (Xie et al., 2019).
Insecticidal Activity
- This compound derivatives have been explored for their insecticidal properties. Mao et al. (2004) synthesized novel N-oxalyl derivatives containing carboxylic acid or ester substituents and evaluated their larvicidal activities (Mao et al., 2004).
Antimicrobial Activity
- Derivatives of tert-Butyl carbazate, a related compound, have been studied for their antimicrobial properties. Ghoneim and Mohamed (2013) discussed the synthesis and antimicrobial activity of various derivatives, highlighting the potential for developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Chemical Reactions and Mechanistic Studies
- Research has also focused on the compound's involvement in chemical reactions and mechanistic studies. Nordin et al. (2016) investigated the unexpected cleavage of C–S bond in the hydrazination of nicotinate derivatives, providing insights into its chemical behavior (Nordin et al., 2016).
Synthesis of Pyrazole Derivatives
- The use ofthis compound in the synthesis of pyrazole derivatives has been documented. For example, Richter et al. (2009) described the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, demonstrating its application in creating specific pyrazole ring structures (Richter et al., 2009).
Potential in Drug Development
- Compounds related to this compound have been investigated for their potential in drug development. Studies like that of Studer et al. (1995) on the synthesis and applications of chiral auxiliaries demonstrate the compound's relevance in creating specific molecular configurations for drug synthesis (Studer et al., 1995).
Fluorescent Properties
- Research into the fluorescent properties of derivatives of this compound has been conducted. Ivakhnenko et al. (2019) synthesized new carboxyl-containing compounds and studied their fluorescence, indicating potential applications in materials science and bioimaging (Ivakhnenko et al., 2019).
properties
IUPAC Name |
tert-butyl N-(N-methylanilino)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)13-14(4)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVCVTWTNOQESH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657228 | |
Record name | tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
934391-29-4 | |
Record name | tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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